4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
3-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an iodobenzaldehyde moiety, a morpholino group, and a triazine ring. Its molecular formula is C26H24IN7O, and it has a molecular weight of 577.42 g/mol .
Preparation Methods
The synthesis of 3-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves multiple steps. One common synthetic route includes the condensation of 3-iodobenzaldehyde with 4-morpholino-6-(3-nitroanilino)-1,3,5-triazine-2-hydrazone under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the benzaldehyde moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and disrupt cellular processes by binding to key proteins. The triazine ring and morpholino group play crucial roles in its activity, allowing it to interact with various biological molecules .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and hydrazones, such as:
- 4-(2-(3-Iodobenzylidene)hydrazinyl)-6-morpholino-N,N-diphenyl-1,3,5-triazin-2-amine
- Vacuolin-1
- Benzaldehyde, 3-iodo-, 2-[4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Compared to these compounds, 3-IODOBENZALDEHYDE 1-[4-MORPHOLINO-6-(3-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19IN8O3 |
---|---|
Molecular Weight |
546.3 g/mol |
IUPAC Name |
2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19IN8O3/c21-15-4-1-3-14(11-15)13-22-27-19-24-18(23-16-5-2-6-17(12-16)29(30)31)25-20(26-19)28-7-9-32-10-8-28/h1-6,11-13H,7-10H2,(H2,23,24,25,26,27)/b22-13+ |
InChI Key |
NHWFXWONDRLDEA-LPYMAVHISA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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